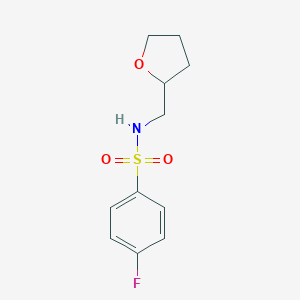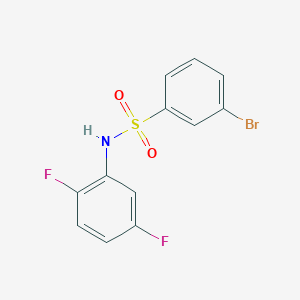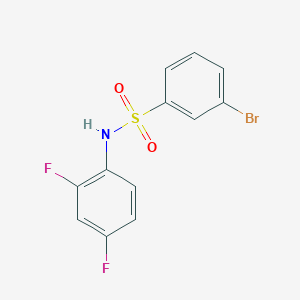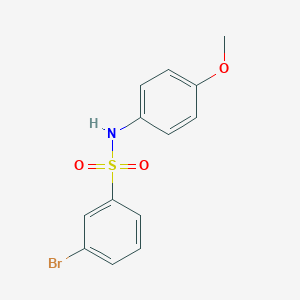![molecular formula C11H12Cl2O2S B262858 1-{[(2,2-Dichlorocyclopropyl)methyl]sulfonyl}-4-methylbenzene](/img/structure/B262858.png)
1-{[(2,2-Dichlorocyclopropyl)methyl]sulfonyl}-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(2,2-Dichlorocyclopropyl)methyl]sulfonyl}-4-methylbenzene is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DCDMSB and is a sulfone derivative of 4-methylbenzene.
Mechanism of Action
Further studies are needed to elucidate the mechanism of action of DCDMSB.
4. Toxicity Studies: Further studies are needed to determine the toxicity of DCDMSB and its potential impact on human health.
Conclusion:
1-{[(2,2-Dichlorocyclopropyl)methyl]sulfonyl}-4-methylbenzene is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DCDMSB have been discussed in this paper. Further studies are needed to explore the potential of DCDMSB in various fields and to elucidate its mechanism of action.
Advantages and Limitations for Lab Experiments
1-{[(2,2-Dichlorocyclopropyl)methyl]sulfonyl}-4-methylbenzene has several advantages and limitations for lab experiments. Some of these are as follows:
Advantages:
1. High Yield: The synthesis of DCDMSB has a high yield of around 80%.
2. Versatility: DCDMSB can be used as a building block for the synthesis of various compounds.
3.
Biological Activity
DCDMSB has been shown to have various biological activities.
Limitations:
1. Toxicity: DCDMSB is toxic and should be handled with care.
2. Limited Solubility: DCDMSB has limited solubility in water and other common solvents.
3. Limited Stability: DCDMSB is not very stable and can decompose over time.
Future Directions
There are several future directions for the study of 1-{[(2,2-Dichlorocyclopropyl)methyl]sulfonyl}-4-methylbenzene. Some of these are as follows:
1. Development of New Drugs: DCDMSB has shown potential as a lead compound for the development of new drugs. Further studies are needed to explore this potential.
2. Material Science: DCDMSB can be used as a building block for the synthesis of new materials. Further studies are needed to explore the potential of DCDMSB in this field.
3.
Synthesis Methods
The synthesis of 1-{[(2,2-Dichlorocyclopropyl)methyl]sulfonyl}-4-methylbenzene involves the reaction of 4-methylbenzenesulfonyl chloride with dichlorocarbene. The reaction takes place in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The yield of this reaction is around 80% and the purity of the product can be improved through recrystallization.
Scientific Research Applications
1-{[(2,2-Dichlorocyclopropyl)methyl]sulfonyl}-4-methylbenzene has been extensively studied for its potential applications in various fields. Some of the scientific research applications of this compound are as follows:
1. Organic Synthesis: DCDMSB is used as a reagent in organic synthesis for the preparation of various compounds such as sulfones, sulfoxides, and sulfonamides.
2. Medicinal Chemistry: DCDMSB has been studied for its potential use in the development of new drugs. It has been found to have antimicrobial, antifungal, and antitumor properties.
3. Material Science: DCDMSB has been used as a building block in the synthesis of new materials such as polymers and dendrimers.
properties
Product Name |
1-{[(2,2-Dichlorocyclopropyl)methyl]sulfonyl}-4-methylbenzene |
|---|---|
Molecular Formula |
C11H12Cl2O2S |
Molecular Weight |
279.2 g/mol |
IUPAC Name |
1-[(2,2-dichlorocyclopropyl)methylsulfonyl]-4-methylbenzene |
InChI |
InChI=1S/C11H12Cl2O2S/c1-8-2-4-10(5-3-8)16(14,15)7-9-6-11(9,12)13/h2-5,9H,6-7H2,1H3 |
InChI Key |
MTKHGJFAJVWPKU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2CC2(Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2CC2(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-chloro-2-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B262775.png)


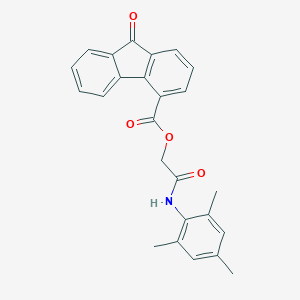

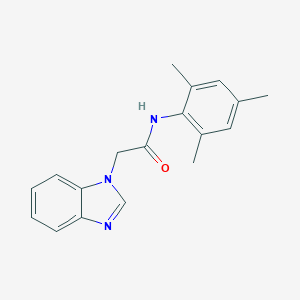

![N-(tert-butyl)-N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B262808.png)
